偶氮-PEG3-醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

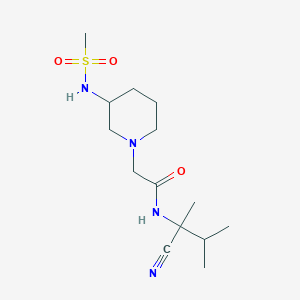

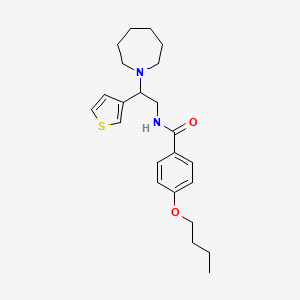

Azido-PEG3-aldehyde is a PEG-based PROTAC linker . It is a click chemistry reagent, containing an Azide group, and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Synthesis Analysis

Azido-PEG3-aldehyde can be used in the synthesis of PROTACs . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis

The molecular weight of Azido-PEG3-aldehyde is 231.25 . The molecular formula is C9H17N3O4 .Chemical Reactions Analysis

Azido-PEG3-aldehyde can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis

Azido-PEG3-aldehyde has a molecular weight of 231.25 . The molecular formula is C9H17N3O4 .科学研究应用

-

Application in PROTACs Synthesis

- Field : Medicinal Chemistry

- Summary : Azido-PEG3-aldehyde is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

- Method : The synthesis involves the use of Azido-PEG3-aldehyde as a linker to connect the two ligands .

- Results : The use of Azido-PEG3-aldehyde in the synthesis of PROTACs has been shown to be effective, but specific results or outcomes would depend on the particular PROTAC being synthesized .

-

Application in Click Chemistry

- Field : Organic Chemistry

- Summary : Azido-PEG3-aldehyde is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

- Method : The method involves the reaction of Azido-PEG3-aldehyde with molecules containing Alkyne groups in the presence of copper to form a cycloaddition product .

- Results : The use of Azido-PEG3-aldehyde in click chemistry reactions has been shown to be effective, but specific results or outcomes would depend on the particular reaction being conducted .

-

Application in Nucleophilic Transformations

- Field : Organic Chemistry

- Summary : Nucleophilic transformations of azido-containing carbonyl compounds are possible. The phosphazide formation from azides and di ( tert -butyl) (4- (dimethylamino)phenyl)phosphine (Amphos) enabled transformations of carbonyl groups with nucleophiles such as lithium aluminum hydride and organometallic reagents .

- Method : The method involves the formation of phosphazide from azides and Amphos, which then undergoes transformation with nucleophiles .

- Results : The use of Azido-PEG3-aldehyde in nucleophilic transformations has been shown to be effective, but specific results or outcomes would depend on the particular transformation being conducted .

-

Application in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

- Field : Organic Chemistry

- Summary : Azido-PEG3-aldehyde can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

- Method : The method involves the reaction of Azido-PEG3-aldehyde with molecules containing DBCO or BCN groups to form a cycloaddition product .

- Results : The use of Azido-PEG3-aldehyde in SPAAC reactions has been shown to be effective, but specific results or outcomes would depend on the particular reaction being conducted .

-

Application in the Synthesis of Targeted Therapy Drugs

- Field : Medicinal Chemistry

- Summary : Azido-PEG3-aldehyde is a PEG-based PROTAC linker that can be used in the synthesis of targeted therapy drugs .

- Method : The synthesis involves the use of Azido-PEG3-aldehyde as a linker to connect two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

- Results : The use of Azido-PEG3-aldehyde in the synthesis of targeted therapy drugs has been shown to be effective, but specific results or outcomes would depend on the particular drug being synthesized .

- Application in the Synthesis of Bioconjugates

- Field : Biochemistry

- Summary : Azido-PEG3-aldehyde can be used in the synthesis of bioconjugates . Bioconjugates are hybrid molecules that are composed of a biomolecule and a non-biomolecule, which can be used for various applications such as drug delivery, imaging, and diagnostics .

- Method : The synthesis involves the reaction of Azido-PEG3-aldehyde with biomolecules containing Alkyne groups in the presence of copper to form a cycloaddition product .

- Results : The use of Azido-PEG3-aldehyde in the synthesis of bioconjugates has been shown to be effective, but specific results or outcomes would depend on the particular bioconjugate being synthesized .

安全和危害

未来方向

Azido-PEG3-aldehyde is widely used in Click Chemistry due to its mild reaction conditions, fast speed, and biocompatibility . It enables Click Chemistry with an alkyne to yield a stable triazole linkage . This makes it a promising tool for future research and development in bioconjugation, labeling, and chemical modification .

属性

IUPAC Name |

3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O4/c10-12-11-2-5-15-7-9-16-8-6-14-4-1-3-13/h3H,1-2,4-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVGWHGMRDHPFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCN=[N+]=[N-])C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azido-PEG3-aldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2667215.png)

![7-(6-(4-benzylpiperidin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![2-(2-fluorophenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2667221.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2667222.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2667224.png)

![4-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2667229.png)

![Methyl 3-methylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2667234.png)

![3-{[4-(2-Fluorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2667235.png)